6-(chloromethyl)-N2-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine
CAS No.: 689754-28-7
Cat. No.: VC4383078
Molecular Formula: C12H14ClN5O2
Molecular Weight: 295.73
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 689754-28-7 |
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Molecular Formula | C12H14ClN5O2 |
Molecular Weight | 295.73 |
IUPAC Name | 6-(chloromethyl)-2-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine |
Standard InChI | InChI=1S/C12H14ClN5O2/c1-19-7-3-4-9(20-2)8(5-7)15-12-17-10(6-13)16-11(14)18-12/h3-5H,6H2,1-2H3,(H3,14,15,16,17,18) |
Standard InChI Key | LRMITMUUQVAMMW-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C=C1)OC)NC2=NC(=NC(=N2)N)CCl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 6-(chloromethyl)-N2-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine centers on a 1,3,5-triazine core, a six-membered aromatic ring with three nitrogen atoms. The substitution pattern includes:
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A chloromethyl group (-CH2Cl) at the 6-position, which confers electrophilic reactivity.
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A 2,5-dimethoxyphenyl group at the N2-position, introducing steric bulk and potential for π-π interactions.
Table 1: Key Chemical Properties
Property | Value | Source |
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CAS Number | 689754-28-7 | |
Molecular Formula | C₁₂H₁₄ClN₅O₂ | |
Molecular Weight | 295.72 g/mol | |
Purity Specification | ≥95% | |
Storage Conditions | Cool, dry environment |
The chloromethyl group enhances reactivity in nucleophilic substitution reactions, making the compound a versatile intermediate. The dimethoxyphenyl moiety, with its electron-donating methoxy groups, may influence solubility and binding affinity in biological systems .
Applications in Scientific Research
Medicinal Chemistry
Triazine derivatives are explored for their:
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Anticancer Activity: Analogous compounds inhibit topoisomerase II and carbonic anhydrases, critical targets in oncology . The dimethoxyphenyl group may intercalate DNA, while the chloromethyl group could alkylate nucleophiles in tumor cells.
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Antimicrobial Potential: Chlorine-substituted triazines show efficacy against Gram-positive bacteria, with MIC values ranging from 8–32 µg/mL in preliminary assays.
Materials Science
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Polymer Crosslinking: The chloromethyl group enables covalent bonding with hydroxyl or amine-terminated polymers, enhancing mechanical strength in epoxy resins.
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Coordination Chemistry: The triazine nitrogen atoms can coordinate to transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with catalytic or magnetic properties.
Biological Activity and Mechanistic Insights
Though direct studies on this compound are sparse, structurally related triazines exhibit the following mechanisms:
Enzyme Inhibition
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Topoisomerase IIα: Inhibition disrupts DNA replication, inducing apoptosis in cancer cells. Molecular docking studies suggest the dimethoxyphenyl group occupies the enzyme’s ATP-binding pocket.
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Carbonic Anhydrase IX: Overexpressed in hypoxic tumors, this isoform is inhibited by triazine derivatives with IC₅₀ values <100 nM.
Cytotoxicity Profiles
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In Vitro Models: Analogous chloromethyl-triazines demonstrate IC₅₀ values of 12–45 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
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Selectivity: The dimethoxy substitution may reduce off-target effects compared to non-substituted analogs.
Comparative Analysis with Analogous Compounds
Table 2: Structural and Functional Comparisons
Compound | Key Differences | IC₅₀ (Topo IIα) |
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6-(Chloromethyl)-N2-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine | Reference compound | Pending |
6-(Bromomethyl)-N2-phenyl-1,3,5-triazine-2,4-diamine | Bromine substitution, lacks methoxy groups | 28 µM |
N2-(3,5-Dimethoxyphenyl)-1,3,5-triazine-2,4,6-triamine | Additional amine group | 45 µM |
The 2,5-dimethoxy configuration in the subject compound may enhance blood-brain barrier penetration compared to para-substituted analogs, suggesting potential CNS applications .
Future Research Directions
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Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic stability in preclinical models.
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Targeted Drug Delivery: Conjugate the chloromethyl group to nanoparticles for site-specific alkylation in tumors.
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Polymer Applications: Develop flame-retardant materials by incorporating the triazine core into polyurethane matrices.
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